2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid
Description
2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid (CAS: 1171923-86-6) is a benzoic acid derivative characterized by a 3,4-dichlorophenylpropyl chain at the 2-position and a methoxy group at the 6-position of the aromatic ring. Its molecular formula is C₁₇H₁₆Cl₂O₃, with a molecular weight of 339.22 g/mol . The compound is commercially available in purities exceeding 95%, with pricing ranging from €129 (50 mg) to €319 (250 mg) .
Properties
IUPAC Name |
2-[3-(3,4-dichlorophenyl)propyl]-6-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O3/c1-22-15-7-3-6-12(16(15)17(20)21)5-2-4-11-8-9-13(18)14(19)10-11/h3,6-10H,2,4-5H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQJWIFSDDHBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)CCCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208933 | |
| Record name | 2-[3-(3,4-Dichlorophenyl)propyl]-6-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171923-86-6 | |
| Record name | 2-[3-(3,4-Dichlorophenyl)propyl]-6-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171923-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(3,4-Dichlorophenyl)propyl]-6-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 6-methoxybenzoic acid.
Formation of Propyl Chain: The propyl chain is introduced through a Friedel-Crafts alkylation reaction, where 3,4-dichlorobenzene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The resulting product is then coupled with 6-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may block the binding site of a key enzyme, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Positional Isomers: 2,4-Dichloro vs. 3,4-Dichloro Substitution
A key structural analog is 2-[3-(2,4-Dichlorophenyl)-propyl]-6-methoxy-benzoic acid (CAS 380176-04-5), which differs only in the positions of chlorine atoms on the phenyl ring (2,4-dichloro vs. 3,4-dichloro) .
- Impact of Substituent Position: 3,4-Dichloro: The electron-withdrawing chlorine atoms at the 3- and 4-positions enhance lipophilicity and may improve binding affinity in hydrophobic environments, a common feature in bioactive compounds targeting receptors like MCHR1 .
| Compound Name | CAS | Molecular Formula | Molecular Weight | Chlorine Positions |
|---|---|---|---|---|
| 2-[3-(3,4-Dichlorophenyl)-propyl]-6-methoxy-benzoic acid | 1171923-86-6 | C₁₇H₁₆Cl₂O₃ | 339.22 | 3,4 |
| 2-[3-(2,4-Dichlorophenyl)-propyl]-6-methoxy-benzoic acid | 380176-04-5 | C₁₇H₁₆Cl₂O₃ | 339.22 | 2,4 |
Substituent Variation: Dichlorophenyl vs. Phenyl
2-Methoxy-6-(3-phenyl-propyl)-benzoic acid (CAS 365543-10-8) replaces the dichlorophenyl group with an unsubstituted phenyl ring .
- Impact of Halogenation :
- The absence of chlorine atoms reduces molecular weight (270.32 g/mol vs. 339.22 g/mol) and decreases lipophilicity (logP ~2.5 vs. ~4.0 estimated), which may enhance aqueous solubility but reduce membrane permeability .
- Dichlorophenyl groups are associated with increased metabolic stability due to resistance to oxidative degradation compared to unsubstituted phenyl groups.
Functional Group Comparisons: Methoxy vs. Hydroxy Substituents
Caffeic acid (3,4-dihydroxybenzeneacrylic acid, CAS 331-39-5) shares a benzoic acid core but features hydroxyl groups instead of methoxy and dichlorophenyl substituents .
- Impact of Functional Groups :
- Hydroxyl Groups : Increase polarity and antioxidant activity but reduce stability under acidic or oxidative conditions.
- Methoxy Groups : Enhance steric protection of the aromatic ring, improving stability while reducing hydrogen-bonding capacity .
Biological Activity
2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid (CAS No. 1171923-86-6) is an organic compound characterized by its complex structure, which includes a dichlorophenyl group, a propyl chain, and a methoxybenzoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C16H16Cl2O3
- Molecular Weight : 339.213 g/mol
- CAS Number : 1171923-86-6
The compound's structure facilitates interactions with various biological targets, making it a subject of interest for therapeutic research.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 3,4-dichlorobenzene and 6-methoxybenzoic acid.
- Friedel-Crafts Alkylation : The propyl chain is introduced through a Friedel-Crafts reaction using propyl chloride and a Lewis acid catalyst (e.g., aluminum chloride).
- Coupling Reaction : The product is coupled with 6-methoxybenzoic acid using dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Properties
Preliminary studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways. Its structural components indicate potential interactions with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Anticancer Activity
The compound has been investigated for its anticancer properties, showing promise in inhibiting the proliferation of various cancer cell lines. Notably, it has demonstrated significant inhibitory effects on the MCF-7 breast cancer cell line and A549 lung cancer cells.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 22.54 | |
| A549 | 5.08 |
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It could act as a ligand for certain receptors, altering their activity and downstream signaling pathways.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that the compound significantly inhibits cell proliferation in MCF-7 cells with an IC50 value of approximately 22.54 µM.
- Another study reported its effectiveness against A549 cells with an IC50 value of 5.08 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
-
Enzyme Interaction Studies :
- Investigations into enzyme interactions revealed that this compound could serve as a biochemical probe to study specific enzyme pathways related to inflammation and cancer.
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been evaluated for their biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid | Contains a dichloro group but differs in position | Variations in biological activity |
| 2-(3-(5-tert-Butyl-2-methyl-phenyl)-propyl)-6-methoxy-benzoic acid | Features a tert-butyl group instead of dichlorophenyl | Potentially different pharmacological properties |
| 2-(3-(4-Chlorophenyl)-propyl)-6-methoxy-benzoic acid | Similar propyl chain but only one chlorine atom | May have distinct enzyme inhibition profiles |
These comparisons underscore the unique biological activities associated with this compound.
Q & A
Q. What synthetic routes are recommended for preparing 2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid?
Methodological Answer:
- Step 1: Start with 6-methoxybenzoic acid as the core scaffold. Introduce the 3-(3,4-dichlorophenyl)propyl group via Friedel-Crafts alkylation using AlCl₃ as a catalyst in anhydrous dichloromethane .
- Step 2: Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of benzoic acid derivative to alkylating agent) to minimize side products.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using H NMR (δ ~3.8 ppm for methoxy, δ ~2.6–2.8 ppm for propyl CH₂ groups) and LC-MS (expected [M+H]⁺ ~383 m/z) .
Q. How should researchers quantify this compound in environmental matrices like wastewater?
Methodological Answer:
- Sample Prep: Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc). Condition with 2 mL methanol, load 100 mL filtered sample (GF/F 0.7 μm), elute with 2 mL methanol acidified with 0.1% formic acid .
- Analysis: Employ LC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 μm). Mobile phase: 0.1% formic acid in water (A) and methanol (B). Gradient: 5% B to 95% B over 10 min. Quantify via MRM transitions specific to the compound’s fragmentation pattern .
Q. What are the critical parameters for structural characterization using NMR?
Methodological Answer:
- Key Peaks:
- H NMR: Methoxy protons at δ 3.8–4.0 ppm; aromatic protons from dichlorophenyl at δ 7.2–7.5 ppm; propyl CH₂ groups at δ 1.8–2.8 ppm.
- C NMR: Carboxylic acid at ~170 ppm; methoxy carbon at ~55 ppm .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
Methodological Answer:
- Controlled Assays: Standardize in vitro assays (e.g., antimicrobial testing using E. coli ATCC 25922) with fixed pH (7.4), temperature (37°C), and solvent controls (DMSO ≤1% v/v) .
- Meta-Analysis: Apply multivariate regression to isolate variables (e.g., substituent position, logP) influencing activity. Cross-reference with SAR studies on dichlorophenyl analogs .
Q. What strategies optimize the compound’s stability during long-term storage?
Methodological Answer:
Q. How to evaluate the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with homology-modeled enzymes (e.g., CYP450 3A4). Validate binding poses via molecular dynamics (50 ns simulations, AMBER force field).
- ADMET Prediction: Apply QikProp to estimate logP (~3.5), solubility (<10 μM), and blood-brain barrier penetration .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to design a definitive study?
Methodological Answer:
- Cell Lines: Test across multiple lines (e.g., HEK293, HepG2, MCF-7) with identical passage numbers. Use MTT assay (24–72 h exposure, triplicate wells).
- Controls: Include cisplatin (positive control) and solvent-only wells. Normalize data to cell viability ≥80% in controls .
Methodological Tables
Table 1: Comparison of SPE Sorbents for Environmental Extraction
| Sorbent | Recovery (%) | Matrix Compatibility |
|---|---|---|
| Oasis HLB | 92 ± 3 | Broad-range (pH 2–12) |
| MCX | 78 ± 5 | Acidic compounds |
| MAX | 65 ± 6 | Basic compounds |
Table 2: Key NMR Assignments for Structural Confirmation
| Proton/Carbon | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| OCH₃ | 3.86 (s) | Singlet |
| COOH | 12.1 (br s) | Broad |
| Ar-Cl | 7.3–7.5 (m) | Multiplet |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
